2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol
Overview
Description
Synthesis Analysis
The synthesis of complex spirocyclic compounds often involves tandem asymmetric reactions, enabling the formation of compounds with intricate structures, such as spiro[1-bromo(S)-4-(R)-hydroxy-5-oxa-6-oxo-bicyclo[3.1.0]hexane-2,2'-(3'-diethyl-α-(S)-4''-Cl-benzyloxyphosphonyl-4'-(1R,2S,5R)-menthyloxybutyrolactone)] (Fan Xue, 2005). Such methodologies could be relevant for synthesizing the requested compound, highlighting the importance of selecting appropriate reactions and conditions to achieve the desired spirocyclic frameworks.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their unique cyclic frameworks, often involving multiple rings and stereocenters. For instance, studies on tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes reveal the impact of steric hindrance on the molecular conformation and activity (K. J. Mccullough et al., 2000). Understanding the molecular structure is crucial for predicting the reactivity and properties of the compound.
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, influenced by their structural features. Reactions such as ring-opening of spiro-pyrrolidinediones can lead to the synthesis of compounds with different functional groups (D. Emerson et al., 1998). The reactivity of the requested compound can be anticipated based on known reactions of structurally similar compounds.
Physical Properties Analysis
The physical properties of spirocyclic compounds, including melting points, solubility, and crystallinity, are determined by their molecular structure. For instance, the crystal structure analysis provides insights into the intermolecular interactions and stability of these compounds (Fan Xue, 2005). Such analyses are essential for understanding how the compound's physical properties affect its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of spirocyclic compounds are closely related to their molecular structure. Studies on compounds like tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes illustrate how structural elements like the tetraoxane ring influence their chemical stability and reactivity (K. J. Mccullough et al., 2000). Understanding these properties is crucial for applications that require specific reactivity or stability conditions.
Scientific Research Applications
Diabetes Management
The compound has been identified in studies focusing on diabetes treatment. Muthusamy and Krishnasamy (2016) isolated a similar compound from the fruits of Syzygium densiflorum and found it to interact with proteins involved in diabetes management, such as dipeptidyl peptidase-IV and glucokinase, through computational methods (Muthusamy & Krishnasamy, 2016).
Solubility Studies
Gong, Wang, Zhang, and Qu (2012) explored the solubility of similar saccharides in ethanol-water solutions, which is vital for understanding their behavior in various solvents and applications in drug formulation (Gong, Wang, Zhang, & Qu, 2012).
Density and Viscosity Research
Zhu, Ma, and Zhou (2010) studied the densities and viscosities of sugar alcohol aqueous solutions, which is essential for understanding the physical properties of compounds for various applications (Zhu, Ma, & Zhou, 2010).
Acid-Catalyzed Reactions
Research by Adam and Crämer (1987) on acid-catalyzed reactions of related compounds provides insights into their chemical behavior and potential for chemical synthesis (Adam & Crämer, 1987).
Synthesis and Structural Analysis
The synthesis and crystal structure of related compounds have been explored, as seen in studies like that of Rowicki et al. (2019), which aids in understanding their molecular configuration for potential applications (Rowicki et al., 2019).
properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h5,18-19,21-35,39-44H,6-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJAEJPQJPMZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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